molecular formula C14H13Cl2NO2 B14286581 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione CAS No. 127656-32-0

2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione

Cat. No.: B14286581
CAS No.: 127656-32-0
M. Wt: 298.2 g/mol
InChI Key: FOTIDSCMHUVLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione is a synthetic organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 2,4-Dichlorobenzaldehyde and a suitable indolizine precursor.

    Reaction Steps:

    Reaction Conditions: Typical conditions might include the use of solvents like ethanol or dichloromethane, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.

    Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction to lower oxidation states using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions where chlorine atoms are replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition or activation of biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)indolizine-1,3-dione
  • 2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3-dione

Uniqueness

2-(2,4-Dichlorophenyl)tetrahydroindolizine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the presence of the tetrahydroindolizine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

127656-32-0

Molecular Formula

C14H13Cl2NO2

Molecular Weight

298.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-6,7,8,8a-tetrahydro-5H-indolizine-1,3-dione

InChI

InChI=1S/C14H13Cl2NO2/c15-8-4-5-9(10(16)7-8)12-13(18)11-3-1-2-6-17(11)14(12)19/h4-5,7,11-12H,1-3,6H2

InChI Key

FOTIDSCMHUVLGK-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)C(C2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.